molecular formula C15H11F3O2 B7993220 4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone

4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7993220
M. Wt: 280.24 g/mol
InChI Key: DDMXZZLAGIZMFW-UHFFFAOYSA-N
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Description

4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxybenzoyl chloride with trifluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reagents: 4-methoxybenzoyl chloride, trifluoroacetophenone, aluminum chloride

    Solvent: Dichloromethane or chloroform

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4’-(4-Hydroxyphenyl)-2,2,2-trifluoroacetophenone

    Reduction: 4’-(4-Methoxyphenyl)-2,2,2-trifluoroethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is primarily based on its ability to interact with various molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-Trifluoroacetophenone: Lacks the methoxy group, affecting its interaction with biological targets.

    4-Methoxybenzophenone: Contains an additional phenyl group, altering its physical and chemical properties.

Uniqueness

4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXZZLAGIZMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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